Pincainide was developed as an alternative to other antiarrhythmic agents, with its efficacy being attributed to its unique mechanism of action. It is often utilized in clinical settings for patients experiencing ventricular tachycardia or atrial fibrillation. The classification of Pincainide can be summarized as follows:
The synthesis of Pincainide involves several key steps, typically starting from simpler organic precursors. The most common synthetic route includes:
These methods highlight the complexity and precision required in synthesizing Pincainide, ensuring that the final compound maintains its desired pharmacological properties.
Pincainide's molecular structure can be described by its chemical formula, . The compound features a piperidine ring and an aromatic system, contributing to its biological activity. The structural representation includes:
The molecular structure plays a critical role in its interaction with sodium channels, influencing its binding affinity and efficacy as an antiarrhythmic agent.
Pincainide undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions are crucial for understanding how Pincainide functions within the body and its potential interactions with other therapeutic agents.
The mechanism of action of Pincainide primarily involves:
Research indicates that the drug's effectiveness is dose-dependent, with higher concentrations leading to more significant blockade of sodium channels.
Pincainide exhibits several important physical and chemical properties:
These properties influence how Pincainide is formulated for use in clinical settings, affecting its delivery mechanisms and patient administration routes.
Pincainide is primarily utilized in clinical cardiology for managing arrhythmias. Its applications include:
Research continues into optimizing its use, including exploring novel formulations or combinations with other antiarrhythmic agents to enhance efficacy while minimizing side effects.
Pincainide emerged from late 20th-century efforts to optimize lidocaine-like anesthetics. Its core structure—a beta-amino anilide—was engineered to increase potency and duration of action. Early studies identified it as a derivative of xylidine (dimethylaniline) coupled with an azepane-acetamide chain, designed to improve membrane permeability and target binding [3]. The compound was initially investigated for local anesthesia, with preclinical studies demonstrating superior nerve-blocking efficacy compared to lidocaine. Later research explored its antiarrhythmic potential due to its sodium and calcium channel modulation, though it never achieved widespread clinical adoption [3] [8].
Pincainide (Chemical name: 2,3,4,5,6,7-Hexahydro-1H-azepine-1-aceto-2',6'-xylidide) belongs to the arylacetamide class of compounds. Its molecular framework integrates two key domains:
The xylidine ring enhances lipophilicity, facilitating membrane penetration, while the azepane’s conformational flexibility optimizes channel-binding kinetics. Empirical descriptors include:
Table 1: Fundamental Physicochemical Properties of Pincainide
Property | Value |
---|---|
IUPAC Name | 2,3,4,5,6,7-Hexahydro-1H-azepine-1-aceto-2',6'-xylidide |
Molecular Formula | C₁₆H₂₄N₂O |
SMILES | CC1=CC=CC(C)=C1NC(=O)CN2CCCCCC2 |
InChI Key | RJOUHGWLHPOQSA-UHFFFAOYSA-N |
Melting Point | Not reported |
Water Solubility | Low (hydrophobic) |
Pincainide exhibits dual ion-channel modulation, classifying it as a multi-functional agent:
A. Local Anesthetic Mechanism
As a sodium channel blocker, Pincainide inhibits voltage-gated Na⁺ currents in neuronal membranes, preventing depolarization and signal conduction. Studies on desheathed frog sciatic nerves confirm it is 3-fold more potent than lidocaine in suppressing action potentials. This efficacy stems from enhanced binding affinity to inactivated sodium channels and prolonged dissociation kinetics [3].
B. Antiarrhythmic Potential
Pincainide demonstrates broader cardiovascular activity:
These properties align it with Class Ic antiarrhythmics (e.g., flecainide), which predominantly block sodium channels, and partially overlap with Class IV (calcium antagonists). Its efficacy against ouabain- and adrenaline-induced arrhythmias in guinea pigs underscores its therapeutic relevance, though human data remains limited [3] [7].
Table 2: Pharmacological Comparison with Reference Compounds
Property | Pincainide | Lidocaine | Flecainide |
---|---|---|---|
Primary Target | Na⁺/Ca²⁺ channels | Na⁺ channels | Na⁺ channels |
Therapeutic Class | Local anesthetic / Potential antiarrhythmic | Class Ib antiarrhythmic | Class Ic antiarrhythmic |
Potency (vs. lidocaine) | 3x higher | Baseline | 10–20x higher |
Key Features | Dual ion modulation | Rapid dissociation | Slow dissociation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7